molecular formula C15H8F3N3 B2689158 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline CAS No. 70371-94-7

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline

Cat. No.: B2689158
CAS No.: 70371-94-7
M. Wt: 287.245
InChI Key: LTFQPQOHQSKMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This polycyclic framework is structurally analogous to natural alkaloids and known for its potential to interact with cellular DNA . Benzimidazoquinazoline derivatives have demonstrated promising cytotoxic activity and are investigated for their role in anticancer therapy . Studies on closely related analogues suggest their mechanism of action may involve the intercalation into DNA and inhibition of key enzymes like topoisomerase I and II, which disrupts DNA replication and transcription in tumor cells . Furthermore, benzimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) secretion . TNF-α is a pivotal pro-inflammatory cytokine, and the ability of these compounds to suppress its production in cell models highlights their potential as leads for developing novel anti-inflammatory agents . The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)14-20-10-6-2-1-5-9(10)13-19-11-7-3-4-8-12(11)21(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFQPQOHQSKMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with 2-chloro-6-(trifluoromethyl)quinazoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced benzimidazoloquinazolines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Introduction to 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline

The compound is characterized by its unique trifluoromethyl group, which enhances its biological activity and solubility. Quinazoline derivatives, including those containing benzimidazole moieties, have been extensively studied for their pharmacological properties.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives:

  • Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer cell proliferation, such as the ERK1/2 pathway and tubulin polymerization .
  • Case Study : A derivative similar to this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
CompoundCancer Cell LineIC50 (µM)
A3PC310
A3HT-2912

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
PathogenMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli80

Anti-inflammatory Effects

Research indicates that quinazoline derivatives can exhibit anti-inflammatory properties:

  • Inhibition Studies : Compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .

Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for various therapeutic applications:

  • Cancer Treatment : Its ability to inhibit tumor growth makes it a potential lead compound in oncology.
  • Infectious Diseases : The antimicrobial properties suggest possible applications in treating bacterial infections resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with cell wall synthesis. In anticancer research, it might inhibit specific kinases or disrupt DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2.1 Antimicrobial Activity
  • Compound 82 (6-arylbenzimidazolo[1,2-c]quinazoline): Exhibited MIC values of 2.5–10 µg/mL against bacterial and fungal strains, outperforming standard drugs like Ampicillin and Ketoconazole .
  • Linear Imidazo[4,5-g]quinazoline (83) : Demonstrated potent enzyme inhibition (IC₅₀ = 0.008 nM), attributed to its linear geometry and electron-donating substituents .
2.2.2 Anticancer Activity
  • 6-(2,6-Dichlorophenyl) Derivative : Showed 98.2% inhibition of HeLa cells (cervical cancer) with an IC₅₀ of 6.4 µM, surpassing the standard drug Etoposide .
  • Polycarbo-Substituted Imidazo[1,2-c]quinazolines : Moderate cytotoxicity against MCF-7 and HeLa cells, highlighting the importance of halogen substituents for activity .
2.2.3 Anti-Inflammatory Activity
2.2.4 Anti-Tubercular Activity
  • 6-Propyl and 2-Methyl-6-propyl Derivatives : Identified as potent anti-tubercular agents in a screen of 32 benzimidazoloquinazolines .

Structure-Activity Relationships (SAR)

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antimicrobial and anticancer activity by improving target binding and membrane permeability .
  • Ring Geometry : Linear imidazo[4,5-g]quinazolines exhibit superior enzyme inhibition compared to angular isomers .
  • Hydrogen Bonding : Crystallographic data for 6-(2-fluorophenyl)-dihydrobenzimidazoloquinazoline reveal N–H⋯N and C–H⋯F interactions, which may stabilize biological target interactions .

Biological Activity

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including the trifluoromethyl group and benzimidazole framework, suggest a promising profile for therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 70371-94-7
  • Molecular Formula : C14H8F3N5
  • Molecular Weight : 305.24 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic fluorination methods.

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazole and quinazoline exhibit significant anticancer activity. For instance:

  • Case Study 1 : A study evaluated a series of quinazoline derivatives against various cancer cell lines, revealing that compounds similar to this compound showed potent inhibition of cell proliferation in pancreatic and prostate cancer models. Specifically, certain derivatives demonstrated IC50 values in the nanomolar range against MDA-MB-468 (breast cancer) and HL-60 (leukemia) cell lines, suggesting effective cytotoxicity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as EGFR and Src kinase pathways, which are crucial for tumor growth and metastasis. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Case Study 2 : In vitro assays demonstrated that modifications on the benzimidazole framework led to enhanced activity against Gram-negative bacteria such as E. coli, with minimum inhibitory concentrations (MICs) lower than those observed for standard antibiotics like Gentamicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity and enhances binding affinity to biological targets
Benzimidazole CoreProvides stability and potential for multiple interactions with enzymes/receptors
Quinazoline FrameworkContributes to anticancer properties through inhibition of kinase activity

Research Findings

Several studies have highlighted the significance of this compound in drug development:

  • Antiproliferative Studies : Compounds related to this compound have shown a broad spectrum of antiproliferative activity across various cancer cell lines, indicating their potential as lead compounds in anticancer therapy .
  • Antibacterial Studies : The compound's derivatives have been tested against both Gram-positive and Gram-negative bacteria, with promising results indicating their potential as new antimicrobial agents .

Q & A

Q. What is the structural significance of the benzimidazolo[1,2-c]quinazoline scaffold, and how does the trifluoromethyl group influence its properties?

The benzimidazolo[1,2-c]quinazoline core combines a benzimidazole and quinazoline moiety, creating a planar, aromatic system that enhances π-π stacking interactions with biological targets. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets. Structural analogs, such as 6-(2-fluorophenyl) derivatives, have demonstrated enhanced crystallinity and bioactivity due to halogen substituents .

Q. What are the standard synthetic routes for 6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline, and what catalysts are commonly employed?

A CuI-catalyzed intramolecular N-arylation is a key method, utilizing (bromophenyl)iodonium salts and o-cyanoaniline precursors. This approach achieves cyclization under mild conditions (e.g., 80°C, 12 h) with yields up to 85% . Alternative routes involve condensation reactions between o-aminophenylbenzimidazole and aldehydes (e.g., o-fluorobenzaldehyde) in ethanol with acetic acid catalysis, followed by recrystallization to isolate pure crystals .

Q. How is crystallographic data obtained for this compound, and what structural parameters are critical for analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) of a related derivative showed unit cell parameters a = 8.7344 Å, b = 13.623 Å, c = 13.356 Å, and β = 99.78°. Hydrogen atoms are modeled using riding coordinates, and refinement typically achieves R values < 0.06 .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of 6-substituted benzimidazoloquinazolines?

Catalyst screening (e.g., CuI vs. Pd-based systems) and solvent optimization are critical. For instance, replacing ethanol with DMF in CuI-catalyzed reactions increases reaction rates but may reduce purity. Microwave-assisted synthesis and flow chemistry have also been explored to enhance efficiency .

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antihypertensive effects)?

Discrepancies often arise from substituent positioning and assay conditions. For example, 6-(2-fluorophenyl) derivatives show antihypertensive activity via angiotensin-converting enzyme inhibition, while 6-CF₃ analogs exhibit antitumor effects through topoisomerase II inhibition. Dose-response profiling and isoform-specific assays are recommended to clarify mechanisms .

Q. How can computational methods predict the electronic properties of trifluoromethyl-substituted derivatives?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the -CF₃ group lowers the HOMO-LUMO gap by 0.8–1.2 eV compared to non-fluorinated analogs, enhancing electrophilicity. Molecular docking studies (e.g., AutoDock Vina) further correlate substituent effects with binding energies to kinase targets .

Q. What crystallographic challenges arise when analyzing halogenated derivatives, and how are they addressed?

Fluorine’s low electron density complicates X-ray data collection. High-intensity radiation (e.g., synchrotron sources) and low-temperature (100 K) measurements improve resolution. For example, a 6-fluoro derivative required multi-scan absorption correction (Tmin/max = 0.899/0.991) to refine anisotropic displacement parameters .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

MethodCatalyst/SolventYield (%)Key Reference
CuI-catalyzed N-arylationCuI, DMF, 80°C85
Aldehyde condensationEthanol, acetic acid70

Q. Table 2: Crystallographic Data for 6-Substituted Derivatives

Parameter6-CF₃ Derivative6-F Derivative
Space groupP2₁/cP2₁/c
a (Å)8.73448.7344
β (°)99.7899.78
R factor0.0540.054

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.